
7,8,9-Tri-tert-butyltetracene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,9-Tri-tert-butyltetracene-5,12-dione is a chemical compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, with three tert-butyl groups attached to its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9-Tri-tert-butyltetracene-5,12-dione typically involves the introduction of tert-butyl groups to the tetracene backbone. One common method involves the Friedel-Crafts alkylation of tetracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
7,8,9-Tri-tert-butyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the tetracene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce diols. Substitution reactions can result in a wide range of functionalized tetracene derivatives.
科学研究应用
7,8,9-Tri-tert-butyltetracene-5,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
作用机制
The mechanism of action of 7,8,9-Tri-tert-butyltetracene-5,12-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 2,4-Di-tert-butylphenol
Uniqueness
7,8,9-Tri-tert-butyltetracene-5,12-dione is unique due to its specific substitution pattern on the tetracene backbone. The presence of three tert-butyl groups provides steric hindrance, affecting its reactivity and stability. This makes it distinct from other similar compounds, which may have different substitution patterns and properties.
属性
CAS 编号 |
139373-58-3 |
|---|---|
分子式 |
C30H34O2 |
分子量 |
426.6 g/mol |
IUPAC 名称 |
7,8,9-tritert-butyltetracene-5,12-dione |
InChI |
InChI=1S/C30H34O2/c1-28(2,3)23-15-17-14-21-22(27(32)19-13-11-10-12-18(19)26(21)31)16-20(17)24(29(4,5)6)25(23)30(7,8)9/h10-16H,1-9H3 |
InChI 键 |
IEHKQWDWFUKPFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C(=C1C(C)(C)C)C(C)(C)C)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


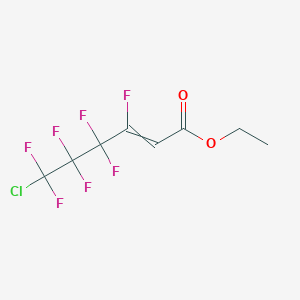
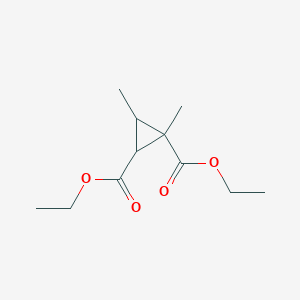

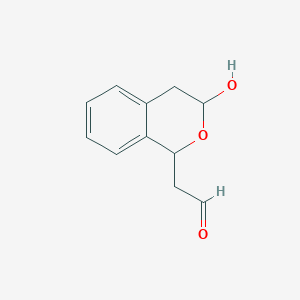

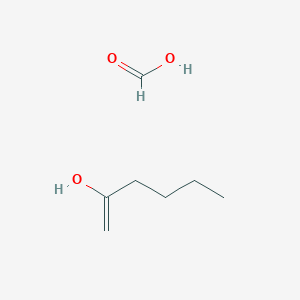
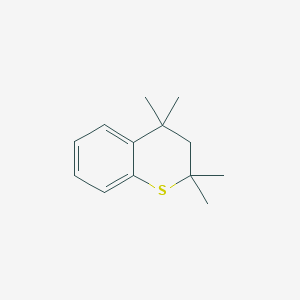
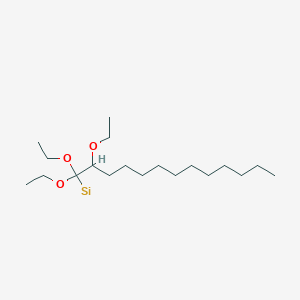

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
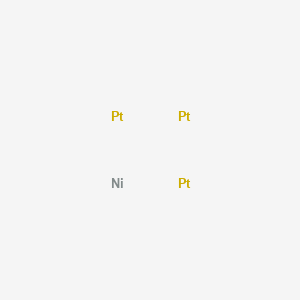
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
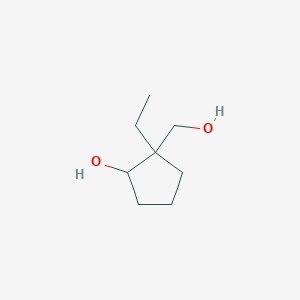
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
